N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea
Overview
Description
This usually involves identifying the compound’s chemical formula, its IUPAC name, and its common or trade names if any.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, its stability under various conditions, and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties.Scientific Research Applications
Microtubule Interaction and Stability
N-Phenyl-N'-(2-chloroethyl)ureas (CEUs), including N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea, have been extensively studied for their interaction with microtubules. These compounds covalently bind to β-tubulin near the colchicine-binding site, affecting microtubule stability. The Glutamyl 198 residue in β-tubulin (Glu198) is crucial for this interaction, and its modification by CEUs correlates with a decrease in microtubule stability, as indicated by reduced acetylation of Lys40 on α-tubulin, a key indicator of microtubule stability (Fortin et al., 2011).
Antimitotic Antitumor Agents
These ureas are also recognized as new classes of antimitotic agents due to their ability to induce microtubule depolymerization through selective alkylation of beta-tubulin. CEUs have been found to be weak alkylators and non-DNA-damaging agents, distinguishing them from typical antimitotic drugs. They do not interact with thiol functions of glutathione or glutathione reductase, further emphasizing their unique mechanism of action as antimitotic agents (Mounetou et al., 2001).
Cell Cycle Arrest
Certain molecules within the CEU family, such as cyclohexylphenyl-chloroethyl urea (CCEU) and iodophenyl-chloroethyl urea (ICEU), have been shown to induce cell cycle blocks in different phases. This indicates a potential for differential protein alkylation patterns leading to varied cellular responses, such as cell cycle arrest at specific stages (Bouchon et al., 2007).
Protein Binding and Specificity
Research into the electrophilic 2-chloroethyl amino moiety of CEU has highlighted its role in cell growth inhibition and specificity as an irreversible antagonist of the colchicine-binding site. The study of various derivatives of CEU shows that increasing the potency of the electrophilic moiety enhances antiproliferative activity but reduces the capacity for covalent binding to the colchicine-binding site (Fortin et al., 2007).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are often a good source of this information.
Future Directions
This involves speculating on potential future research directions. This could include potential applications of the compound, or new reactions or syntheses that could be developed.
I hope this general guide is helpful. For specific information on “N-(2-chloroethyl)-N’-[3-(difluoromethoxy)phenyl]urea”, I would recommend consulting scientific literature or databases, or reaching out to a specialist in the field.
properties
IUPAC Name |
1-(2-chloroethyl)-3-[3-(difluoromethoxy)phenyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF2N2O2/c11-4-5-14-10(16)15-7-2-1-3-8(6-7)17-9(12)13/h1-3,6,9H,4-5H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWPACCXIMDHGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204315 | |
Record name | Urea, N-(2-chloroethyl)-N′-[3-(difluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701204315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea | |
CAS RN |
1427460-88-5 | |
Record name | Urea, N-(2-chloroethyl)-N′-[3-(difluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N-(2-chloroethyl)-N′-[3-(difluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701204315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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